3-(allyloxy)-N-(4-ethoxyphenyl)benzamide
Description
3-(Allyloxy)-N-(4-ethoxyphenyl)benzamide is a benzamide derivative characterized by an allyloxy group at the 3-position of the benzoyl ring and an N-(4-ethoxyphenyl) substituent (Figure 1). This compound belongs to a broader class of benzamides studied for their pharmacological properties, including modulation of neuronal nicotinic acetylcholine receptors (nAChRs) .
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-14(13-17)18(20)19-15-8-10-16(11-9-15)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) |
InChI Key |
AQLXCIORUYFNNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among benzamide analogs include:
- Position of substituents (e.g., allyloxy at 3- vs. 4-position).
- Nature of the aromatic ring (e.g., ethoxyphenyl vs. pyridinyl or methoxyphenyl).
- Functional groups (e.g., allyloxy vs. acetoxy or nitro groups).
Table 1: Structural and Pharmacological Comparison of Selected Benzamide Derivatives
Key Differences in Activity and Selectivity
Substituent Position and Receptor Selectivity: The 4-position allyloxy in 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide confers moderate selectivity (~5-fold) for hα4β2 over hα3β4 nAChRs . Ethoxyphenyl vs.
Functional Group Modifications :
- Nitro groups (e.g., in 4-nitro-N-(3-nitrophenyl)benzamide) are associated with sigma receptor binding and tumor imaging , whereas allyloxy/ethoxy groups are linked to nAChR modulation .
- Methoxy vs. Ethoxy : Methoxy derivatives (e.g., 4-methoxy-N-phenylbenzamide) show higher metabolic stability compared to ethoxy analogs due to reduced oxidative dealkylation .
Biological Activity Trends: Antioxidant Activity: Benzamides with phenolic hydroxyl or methoxy groups (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) exhibit >85% inhibition of lipid peroxidation . Anti-inflammatory Activity: Halogenated benzamides (e.g., N-[2-(4-chlorophenyl)-benzimidazol-1-yl methyl]benzamide) show significant analgesic effects with low ulcerogenicity .
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